Cas no 13214-53-4 (1-Chlorocarbonyl-2-imidazolidinone)
1-Chlorocarbonyl-2-imidazolidinone Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxoimidazolidine-1-carbonyl chloride
- 2-oxo-1-imidazolidinecarbonyl chloride
- 1-CHLOROCARBONYL-2-IMIDAZOLIDONE
- 1-Chlorocarbonyl-2-imidazolidinone
- 1-Chloroformyl-2-imidazolidinone
- Ethyleneallophanoyl chloride
- Einecs 236-185-1
- TIMTEC-BB SBB004082
- 2-Oxo-1-imidazolidin
- 2-Oxo-imidazolindine-1-carbony
- 1-Chlorocarbonyl-2-Imidazollidone
- 1-Chloroformylimidazolidinyl-2-one
- 2-OXO-IMIDAZOLIDINE-1-CARBONYL CHLORIDE
- N-CHLOROCARBONYL-2-IMIDAZOLIDINONE
- 1-Imidazolidinecarbonyl chloride, 2-oxo- (7CI,8CI,9CI)
- O0352
- imidazolidin-2-on-1-carbonyl chloride
- 2-imidazolidinone-1-carbonyl chloride
- W-108318
- F0001-0436
- oxo-1-imidazolidinecarbonyl chloride
- FT-0636833
- 2-oxoimidazolidinecarbonyl chloride
- imidazolidin-2-on-1-yl carbonyl chloride
- 1-Imidazolidinecarbonyl chloride, 2-oxo-
- 2-Oxo-1-imidazolidinecarbonyl chloride, 96%
- DTXSID20157368
- D91865
- NXJZQSRAFBHNLI-UHFFFAOYSA-N
- N-chlorocarbonyl-imidazolid-2-one
- 13214-53-4
- LS-02348
- 2-Oxoimidazolidine-1-carbonylchloride
- AKOS005171660
- FT-0636842
- NS00024192
- SCHEMBL134244
- N-chlorocarbonylimidazolid-2-one
- MFCD02683529
- STK177305
- ALBB-006618
- DB-019128
-
- MDL: MFCD02683529
- Inchi: 1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9)
- InChI Key: NXJZQSRAFBHNLI-UHFFFAOYSA-N
- SMILES: ClC(N1C(NCC1)=O)=O
Computed Properties
- Exact Mass: 148.00400
- Monoisotopic Mass: 148.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.509
- Melting Point: 147-151 °C (lit.)
- Refractive Index: 1.527
- PSA: 49.41000
- LogP: 0.63710
- Solubility: Not determined
1-Chlorocarbonyl-2-imidazolidinone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
1-Chlorocarbonyl-2-imidazolidinone Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Chlorocarbonyl-2-imidazolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 524832-10G |
1-Chlorocarbonyl-2-imidazolidinone |
13214-53-4 | 10g |
¥1034.4 | 2023-12-05 | ||
| Fluorochem | 219021-1g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 219021-5g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 219021-25g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 25g |
£215.00 | 2022-03-01 | |
| Chemenu | CM187297-100g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 100g |
$565 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2268-1g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 1g |
¥122.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2268-5g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 5g |
¥425.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2268-10g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 10g |
¥723.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2268-25g |
2-Oxoimidazolidine-1-carbonyl chloride |
13214-53-4 | 95% | 25g |
¥1445.0 | 2022-03-01 | |
| TRC | O846853-250mg |
2-Oxo-1-imidazolidinecarbonyl Chloride |
13214-53-4 | 250mg |
$ 50.00 | 2022-06-03 |
1-Chlorocarbonyl-2-imidazolidinone Suppliers
1-Chlorocarbonyl-2-imidazolidinone Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Additional information on 1-Chlorocarbonyl-2-imidazolidinone
Introduction to 1-Chlorocarbonyl-2-imidazolidinone (CAS No: 13214-53-4)
1-Chlorocarbonyl-2-imidazolidinone, with the chemical formula C₅H₄ClN₂O₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazolidinone class, characterized by its cyclic structure containing both nitrogen and oxygen atoms. The presence of a chlorocarbonyl group (C(O)Cl) makes it a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.
The CAS number 13214-53-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure imparts unique reactivity, making it a crucial building block in the synthesis of more complex molecules. The imidazolidinone ring is known for its stability under various conditions, while the chlorocarbonyl moiety facilitates nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.
In recent years, 1-Chlorocarbonyl-2-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various biological pathways. One notable area of research involves its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound’s ability to undergo facile functionalization allows for the introduction of pharmacophores that enhance binding affinity to biological targets.
Recent advancements in synthetic methodologies have further highlighted the utility of 1-Chlorocarbonyl-2-imidazolidinone. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups into the imidazolidinone core, expanding its structural diversity. These modifications have led to the discovery of new scaffolds with improved pharmacological properties. Additionally, computational studies have predicted that derivatives of this compound may exhibit significant bioactivity against enzymes involved in metabolic disorders.
The pharmaceutical industry has also explored 1-Chlorocarbonyl-2-imidazolidinone as a key intermediate in the production of antiviral and antibacterial agents. Its structural features allow for interactions with viral proteases and bacterial enzymes, disrupting essential metabolic pathways. Preliminary clinical trials have demonstrated promising results in animal models, suggesting its potential as a lead compound for further development. However, challenges remain in optimizing synthetic routes to achieve high yields and purity levels required for industrial-scale production.
Beyond pharmaceutical applications, 1-Chlorocarbonyl-2-imidazolidinone has found utility in materials science. Its ability to form coordination complexes with metal ions has been exploited in designing catalysts for organic transformations. These metal-organic frameworks (MOFs) exhibit high surface areas and tunable pore sizes, making them suitable for adsorption and catalytic processes. Furthermore, researchers have investigated its role in polymer chemistry, where it serves as a cross-linking agent to enhance material properties such as thermal stability and mechanical strength.
The environmental impact of synthesizing and handling 1-Chlorocarbonyl-2-imidazolidinone is another area of concern. While the compound itself is not classified as hazardous under standard regulations, its derivatives may pose ecological risks if not properly managed. Efforts are underway to develop greener synthetic protocols that minimize waste generation and reduce reliance on toxic reagents. For example, biocatalytic approaches using engineered enzymes have shown promise in facilitating key transformations while maintaining high selectivity.
In conclusion, 1-Chlorocarbonyl-2-imidazolidinone (CAS No: 13214-53-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structural features enable diverse functionalizations, making it an indispensable tool for researchers seeking to develop innovative solutions to global challenges. As scientific understanding progresses, further exploration of this compound’s potential will undoubtedly yield groundbreaking advancements with far-reaching implications.
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